1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one
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Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one is a chemical compound with the molecular formula C9H6F2N2O3 It is characterized by the presence of an azetidinone ring substituted with a 2,6-difluoro-4-nitrophenyl group
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-nitroaniline and β-lactam precursors.
Reaction Conditions: The key step involves the formation of the azetidinone ring through cyclization reactions. This can be achieved using reagents like triethylamine and acetic anhydride under controlled temperature conditions.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide, to form different substituted derivatives.
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one can be compared with similar compounds such as:
1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol: This compound differs by the presence of a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine:
Properties
CAS No. |
919300-02-0 |
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Molecular Formula |
C9H6F2N2O3 |
Molecular Weight |
228.15 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)azetidin-3-one |
InChI |
InChI=1S/C9H6F2N2O3/c10-7-1-5(13(15)16)2-8(11)9(7)12-3-6(14)4-12/h1-2H,3-4H2 |
InChI Key |
NTIFCJREGXVJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F |
Origin of Product |
United States |
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